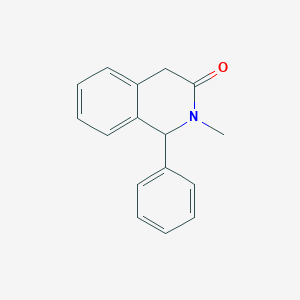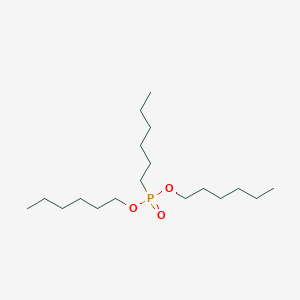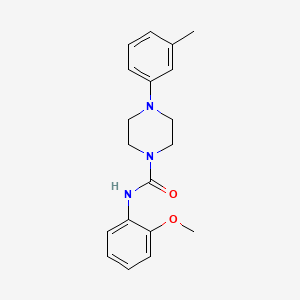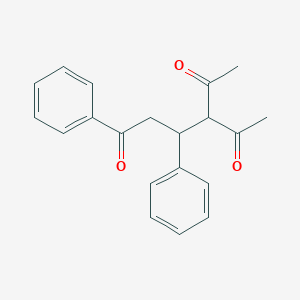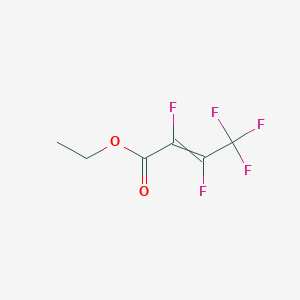![molecular formula C16H16BrN3O2 B14720255 N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide CAS No. 6966-79-6](/img/structure/B14720255.png)
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is a complex organic compound with a unique structure that includes an amine group, a bromine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide typically involves the condensation of 3-aminophenylacetaldehyde with 3-bromo-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Formation of N-[1-(3-nitrophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide.
Reduction: Formation of N-[1-(3-aminophenyl)ethylideneamino]-4-methoxy-benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-methylphenoxy)acetamide
- N-[1-(3-aminophenyl)ethylideneamino]-2-(2-butan-2-ylphenoxy)acetamide
- 3-[N-[1-(3-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline
Uniqueness
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide is unique due to the presence of the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s interactions with biological molecules and its overall stability and solubility.
Properties
CAS No. |
6966-79-6 |
|---|---|
Molecular Formula |
C16H16BrN3O2 |
Molecular Weight |
362.22 g/mol |
IUPAC Name |
N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxybenzamide |
InChI |
InChI=1S/C16H16BrN3O2/c1-10(11-4-3-5-13(18)8-11)19-20-16(21)12-6-7-15(22-2)14(17)9-12/h3-9H,18H2,1-2H3,(H,20,21) |
InChI Key |
MQWCBKOYOBVMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)OC)Br)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


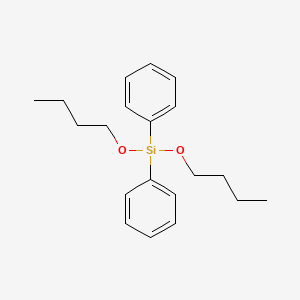


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
